LogP Differential vs. 4-Methyl Analog: ~2- to 4-Fold Higher Lipophilicity Driven by 4-Ethyl Substitution on Benzothiazole
The calculated logP of the target compound (4.319) [1] exceeds that of the 4-methyl analog by approximately 1.6–1.8 log units when compared against the experimental ACD/LogP of 4-methylbenzothiazole (2.47) and its computed XLogP3-AA (2.7) [2]. This difference corresponds to a predicted ~40- to 60-fold increase in octanol–water partition coefficient based on the logP difference, translating into substantially higher predicted membrane permeability. The increased lipophilicity arises from the additional methylene unit in the 4-ethyl substituent, which extends the hydrophobic surface area of the benzothiazole core without introducing hydrogen-bond donors or acceptors.
| Evidence Dimension | Octanol–water partition coefficient (logP) of the benzothiazole core |
|---|---|
| Target Compound Data | Calculated logP = 4.319 (ZINC, full molecule) |
| Comparator Or Baseline | 4-Methylbenzothiazole: ACD/LogP = 2.47 (ChemSpider); XLogP3-AA = 2.7 (PubChem) |
| Quantified Difference | ΔlogP ≈ 1.6–1.8 units; ~40- to 60-fold higher predicted partitioning for the target compound |
| Conditions | Computed logP values from ZINC (target) and ACD/Labs or XLogP3 (comparator); experimental confirmation pending |
Why This Matters
Higher logP may confer superior passive membrane permeability and blood–brain barrier penetration potential, making the 4-ethyl analog more suitable than the 4-methyl analog for intracellular or CNS-targeted screening campaigns.
- [1] ZINC Database. ZINC1653331: N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, logP = 4.319. Available at: https://zinc.docking.org/substances/ZINC000001653331/ (Accessed 2026-05-09). View Source
- [2] PubChem. 4-Methylbenzothiazole (CID 136072). XLogP3-AA: 2.7. Available at: https://pubchem.ncbi.nlm.nih.gov (Accessed 2026-05-09). View Source
